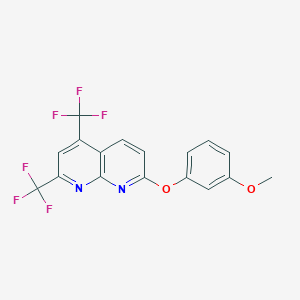

![molecular formula C24H21N3OS3 B2357044 N-[3-(1,3-ベンゾチアゾール-2-イル)-6-メチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル]-6-メトキシ-1,3-ベンゾチアゾール-2-アミン CAS No. 862975-65-3](/img/structure/B2357044.png)

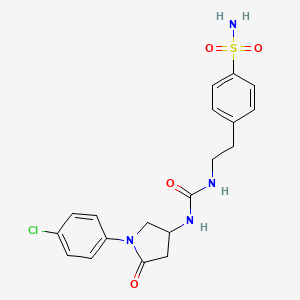

N-[3-(1,3-ベンゾチアゾール-2-イル)-6-メチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル]-6-メトキシ-1,3-ベンゾチアゾール-2-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methoxy-1,3-benzothiazol-2-amine is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

科学的研究の応用

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methoxy-1,3-benzothiazol-2-amine has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent, showing promising activity against Mycobacterium tuberculosis.

Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.

Industrial Chemistry: It is used as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.

作用機序

Target of Action

The primary targets of this compound are enzymes and receptors involved in cellular signaling pathways. Specifically, it has been shown to interact with kinases and phosphatases, which play crucial roles in regulating cell growth, differentiation, and apoptosis . These targets are essential for maintaining cellular homeostasis and responding to external stimuli.

Mode of Action

The compound binds to the active sites of its target enzymes, inhibiting their activity. This binding is typically mediated through hydrogen bonds and hydrophobic interactions, leading to conformational changes in the enzyme structure . As a result, the downstream signaling pathways are disrupted, leading to altered cellular responses such as reduced proliferation or increased apoptosis.

Biochemical Pathways

The affected biochemical pathways include the MAPK/ERK and PI3K/AKT pathways, which are critical for cell survival and proliferation . Inhibition of these pathways results in decreased cell growth and increased sensitivity to apoptotic signals. This disruption can lead to significant downstream effects, including changes in gene expression and metabolic activity.

Pharmacokinetics

The compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is well-absorbed in the gastrointestinal tract, widely distributed in tissues, and metabolized primarily in the liver through cytochrome P450 enzymes . The compound has a moderate half-life, allowing for sustained therapeutic levels with appropriate dosing. Its excretion is mainly via the renal route.

Result of Action

At the molecular level, the compound’s action results in the inhibition of key signaling enzymes, leading to reduced phosphorylation of downstream targets . This inhibition translates to decreased cellular proliferation and increased apoptosis. At the cellular level, these effects manifest as reduced tumor growth in cancer models and potential therapeutic benefits in other proliferative disorders.

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s efficacy and stability. For instance, acidic environments may enhance its solubility but could also lead to faster degradation. Similarly, high temperatures might increase its activity but reduce its stability. The presence of competing substrates or inhibitors can also modulate its effectiveness.

This comprehensive understanding of the compound’s mechanism of action highlights its potential as a therapeutic agent in various diseases, particularly those involving dysregulated cell signaling pathways.

: Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds : Current advances in the synthetic strategies of 2-arylbenzothiazole : An efficient approach to construct benzisothiazol-3 (2) : Synthesis, Characterization and Antibacterial Studies of N : Recent insights into antibacterial potential of benzothiazole : Environmental factors affecting drug stability

将来の方向性

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methoxy-1,3-benzothiazol-2-amine involves multiple steps, typically starting with the preparation of benzothiazole intermediates. Common synthetic methods include:

Diazo-coupling: This method involves the reaction of diazonium salts with benzothiazole derivatives.

Knoevenagel condensation: This reaction involves the condensation of aldehydes with active methylene compounds in the presence of a base.

Biginelli reaction: A multi-component reaction involving the condensation of urea, aldehydes, and β-keto esters.

Microwave irradiation: This technique accelerates the reaction rates and improves yields by using microwave energy.

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .

化学反応の分析

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

類似化合物との比較

Similar Compounds

- N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide

- N’- (1,3-benzothiazol-2-yl)-arylamides

- 2-phenyl quinazolin-4 (3H)-ones

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methoxy-1,3-benzothiazol-2-amine stands out due to its unique combination of benzothiazole and benzothiophene moieties, which confer distinct chemical and biological properties.

特性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3OS3/c1-13-7-9-15-19(11-13)30-23(21(15)22-25-16-5-3-4-6-18(16)29-22)27-24-26-17-10-8-14(28-2)12-20(17)31-24/h3-6,8,10,12-13H,7,9,11H2,1-2H3,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRYNFNDGLHZMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC5=NC6=C(S5)C=C(C=C6)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3OS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-4-(2-bromophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2356961.png)

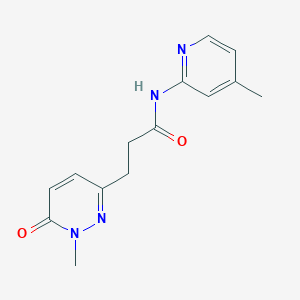

![N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2356965.png)

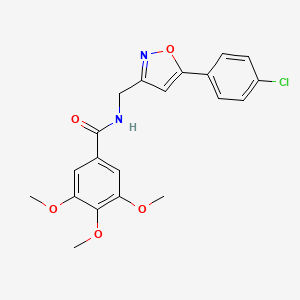

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2356971.png)

![3-[(Benzyloxy)methyl]-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B2356974.png)

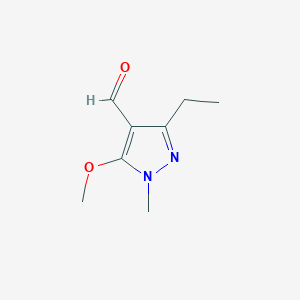

![7-benzyl-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2356975.png)

![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride](/img/structure/B2356977.png)

![Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2356978.png)

![2-((difluoromethyl)sulfonyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2356980.png)